molecular formula C15H20N2O4S B5627550 ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B5627550
M. Wt: 324.4 g/mol
InChI Key: QXAWBTFJHOLOBH-MDWZMJQESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the development of piperazine derivatives with various substituents, indicating a versatile approach to creating piperazine-based compounds. For instance, compounds such as 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines and benzenesulfonamide compounds containing piperazine heterocycles have been synthesized through specific chemical pathways, showcasing the methodology that could be applied to synthesize ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate (Borrmann et al., 2009); (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography. The detailed structural analysis reveals the arrangement of atoms, molecular conformations, and intermolecular interactions, which are critical for understanding the properties and reactivity of these compounds. For example, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide provides insights into the potential molecular structure characteristics of ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate (Berredjem et al., 2010).

properties

IUPAC Name

ethyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-2-21-15(18)16-9-11-17(12-10-16)22(19,20)13-8-14-6-4-3-5-7-14/h3-8,13H,2,9-12H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWBTFJHOLOBH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[((1E)-2-phenylvinyl)sulfonyl]piperazinecarboxylate

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